Dexpanthenol impurity J

Pharmaceutical impurity profiling HPLC method validation LC-MS specificity

Dexpanthenol Impurity J (CAS 49831-65-4), systematically named (S)-4-(2,4-dihydroxy-3,3-dimethylbutanamido)butanoic acid, is the (S)-enantiomer of hopantenic acid (also known as N-pantoyl-GABA or homopantothenic acid). With molecular formula C₁₀H₁₉NO₅ and molecular weight 233.26 g/mol, it is a homolog of pantothenic acid in which the β-alanine moiety is replaced by γ-aminobutyric acid (GABA), introducing an additional methylene group.

Molecular Formula C10H19NO5
Molecular Weight 233.27
CAS No. 49831-65-4
Cat. No. B602377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDexpanthenol impurity J
CAS49831-65-4
Molecular FormulaC10H19NO5
Molecular Weight233.27
Structural Identifiers
SMILESCC(C)(CO)C(C(=O)NCCCC(=O)O)O
InChIInChI=1S/C10H19NO5/c1-10(2,6-12)8(15)9(16)11-5-3-4-7(13)14/h8,12,15H,3-6H2,1-2H3,(H,11,16)(H,13,14)/t8-/m1/s1
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dexpanthenol Impurity J (CAS 49831-65-4): Chemical Identity, Pharmacopoeial Role, and Procurement Relevance


Dexpanthenol Impurity J (CAS 49831-65-4), systematically named (S)-4-(2,4-dihydroxy-3,3-dimethylbutanamido)butanoic acid, is the (S)-enantiomer of hopantenic acid (also known as N-pantoyl-GABA or homopantothenic acid) [1]. With molecular formula C₁₀H₁₉NO₅ and molecular weight 233.26 g/mol, it is a homolog of pantothenic acid in which the β-alanine moiety is replaced by γ-aminobutyric acid (GABA), introducing an additional methylene group [2]. The compound is listed as a specified impurity in dexpanthenol drug substance monographs and is supplied as a certified reference standard for analytical method development, method validation, and quality control release testing in pharmaceutical manufacturing [3]. Its (S)-configuration at the chiral center distinguishes it absolutely from the (R)-enantiomer (Dexpanthenol Impurity I, CAS 18679-90-8), a distinction that carries both analytical and potential pharmacological significance [1].

Why Dexpanthenol Impurity J Cannot Be Interchanged with the Parent API, the (R)-Enantiomer, or Structurally Related GABA Analogs


Dexpanthenol Impurity J occupies a unique intersection of analytical, stereochemical, and pharmacokinetic differentiation that precludes generic substitution. Relative to the parent compound dexpanthenol (C₉H₁₉NO₄, MW 205.25), Impurity J differs in both molecular formula (C₁₀H₁₉NO₅ vs. C₉H₁₉NO₄) and terminal functional group (carboxylic acid vs. primary alcohol), producing distinct chromatographic retention behavior and ionization characteristics essential for HPLC and LC-MS method specificity [1]. Against its (R)-enantiomer Impurity I (CAS 18679-90-8), Impurity J exhibits opposite optical rotation and a measurable melting point difference (60–62 °C vs. 62–64 °C), requiring enantioselective analytical methodology for unambiguous identification . Moreover, as a GABA-pantothenic acid hybrid, Impurity J (hopantenic acid) demonstrates blood-brain barrier penetration that neither GABA nor pantothenic acid individually achieves, rendering it a compound of independent pharmacological interest beyond its impurity designation [2]. These three axes of differentiation — structural, stereochemical, and pharmacokinetic — mean that substituting Impurity J with a generic analog undermines analytical accuracy, regulatory compliance, and the integrity of impurity profiling workflows.

Quantitative Differential Evidence for Dexpanthenol Impurity J: Head-to-Head Data Against Comparators


Molecular Formula and Molecular Weight Differentiation from Parent Dexpanthenol Governs Chromatographic Selectivity

Dexpanthenol Impurity J (C₁₀H₁₉NO₅, MW 233.26) differs fundamentally from the parent active pharmaceutical ingredient dexpanthenol (C₉H₁₉NO₄, MW 205.25) by an additional carbon and oxygen atom in its molecular formula, reflecting replacement of the terminal primary alcohol with a carboxylic acid group and substitution of 3-hydroxypropylamine with GABA [1]. This mass difference of 28.01 Da (ΔMW) provides baseline-resolvable separation under reversed-phase HPLC conditions and a distinct [M+H]⁺ ion in LC-MS at m/z 234.13 versus m/z 206.14 for dexpanthenol [1][2]. The USP monograph for dexpanthenol specifies assay limits of 98.0–102.0% for the parent C₉H₁₉NO₄, requiring unambiguous discrimination of Impurity J at specified limit levels [2].

Pharmaceutical impurity profiling HPLC method validation LC-MS specificity

Enantiomeric Differentiation: Impurity J (S-Enantiomer) Versus Impurity I (R-Enantiomer) — Melting Point and Optical Rotation

Dexpanthenol Impurity J (CAS 49831-65-4) is the (S)-enantiomer of hopantenic acid, while Dexpanthenol Impurity I (CAS 18679-90-8) is the (R)-enantiomer. The (R)-enantiomer is the form used pharmaceutically as the calcium salt (Pantogam/Pantocalcin) in the Russian Federation [1]. The two enantiomers exhibit distinct physicochemical properties: Impurity J has a reported melting point of 60–62 °C, whereas Impurity I melts at 62–64 °C [2]. The (R)-enantiomer displays an optical rotation of [α]ᴅ²⁰ +23.8° (c = 2, water); the (S)-enantiomer rotates plane-polarized light in the opposite direction [2]. Commercial sources of Impurity J specify enantiomeric excess >90% e.e., underscoring that chiral purity is a critical quality attribute distinct from the racemate or the individual (R)-enantiomer [3].

Chiral impurity analysis Enantiomeric purity Reference standard qualification

Blood-Brain Barrier Penetration of Hopantenic Acid Versus GABA and Pantothenic Acid

Hopantenic acid (the racemate encompassing both Impurity J and Impurity I) demonstrates a critical pharmacokinetic differentiation from its structural parents: unlike GABA and pantothenic acid, hopantenic acid readily crosses the blood-brain barrier (BBB) [1][2]. This property is attributed to the combination of the D-pantoate moiety (conferring lipophilicity) and the GABA backbone (conferring carrier-mediated transport recognition) [1]. Following oral administration, hopantenic acid achieves Tmax of 1 hour, with highest concentrations in liver, kidneys, stomach wall, and skin, and penetrates the BBB to exert central nervous system effects [3]. In contrast, GABA itself shows negligible BBB penetration, which historically limited its therapeutic CNS utility and motivated the development of analogs such as hopantenic acid [1].

Blood-brain barrier permeability CNS drug delivery Neuropharmacology

Metabolic Stability of Hopantenic Acid Versus Dexpanthenol: Zero Biotransformation vs. Rapid Hydrolysis

A critical differential feature of Impurity J (as hopantenic acid) is its complete resistance to metabolic transformation: it is excreted unchanged, with 67.5% of an oral dose recovered in urine and 28.5% in feces within 48 hours, showing no hepatic metabolism [1][2]. This contrasts sharply with dexpanthenol, which undergoes rapid enzymatic oxidation to pantothenic acid upon administration and is then incorporated into coenzyme A [3]. The metabolic inertness of hopantenic acid means it persists as the intact molecule in biological matrices, a property that simplifies its use as an internal standard in bioanalytical assays but also requires distinct toxicological assessment for impurity qualification under ICH Q3A/Q3B guidelines [4].

Metabolic stability Pharmacokinetics Impurity toxicology

Pharmacopoeial Reference Standard Utility: Validated Analytical Data Package for Regulatory Submission

Commercial suppliers of Dexpanthenol Impurity J provide fully characterized reference standards accompanied by Certificate of Analysis (COA), MS, NMR, and HPLC chromatograms, with traceability to EP/USP standards available upon request [1][2]. This comprehensive analytical data package supports Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) submissions, method validation, and GMP-compliant quality control release testing [1]. In contrast, procurement of generic, non-certified hopantenic acid from chemical suppliers does not guarantee the enantiomeric purity, specified impurity profile, or regulatory documentation chain required for pharmaceutical development [2]. The impurity is supplied in standard quantities of 10 mg or 25 mg, specifically sized for method development and system suitability testing [3].

Reference standard certification ANDA/DMF filing GMP quality control

Structural Homology to GABA Confers Distinct Pharmacological Activity Absent in Dexpanthenol

Hopantenic acid combines the neurochemical properties of both GABA and pantothenic acid, serving as a precursor and structural analog of both molecules [1]. While pantothenic acid is the amide of D-pantoate and β-alanine, hopantenic acid is the amide of D-pantoate and GABA, introducing an additional methylene group [2]. This structural modification confers GABA-B receptor interaction capability that is entirely absent in dexpanthenol and pantothenic acid. Hopantenic acid has demonstrated a wide spectrum of therapeutic activities including nootropic, anticonvulsant, anxiolytic, antidepressant, and neuroprotective effects, with an absence of addiction, hyperstimulation, or withdrawal syndrome [3]. These pharmacological properties are specific to the hopantenic acid scaffold and are not shared by dexpanthenol, which functions exclusively as a provitamin B5 precursor for coenzyme A synthesis [1].

GABAergic pharmacology Nootropic agents Receptor binding

High-Value Application Scenarios for Dexpanthenol Impurity J (CAS 49831-65-4) in Pharmaceutical Development and Analytical Science


Enantioselective HPLC Method Development and System Suitability Testing for Dexpanthenol Drug Substance

Impurity J serves as the (S)-enantiomer marker in chiral HPLC methods designed to separate and quantify the enantiomeric purity of dexpanthenol and its related substances. Its distinct retention time relative to the (R)-enantiomer (Impurity I) and the parent dexpanthenol makes it an essential system suitability standard for pharmacopoeial impurity methods. The certified reference standard with >90% enantiomeric excess ensures reliable peak identification and method robustness during validation [1]. Laboratories performing ANDA submission work should procure Impurity J specifically rather than racemic hopantenic acid to avoid ambiguity in peak assignment [2].

Toxicological Qualification of the (S)-Enantiomer Impurity Under ICH Q3A Guidelines

Given that hopantenic acid (racemate and individual enantiomers) is an approved pharmaceutical in the Russian Federation with extensive human safety data, Impurity J provides a well-characterized toxicological baseline for impurity qualification [1]. The established LD₅₀ values (>6,000 mg/kg orally in rats for the racemate) and documented clinical safety profile (no addiction, no withdrawal syndrome) can be leveraged in impurity qualification arguments when Impurity J is detected above the identification threshold in dexpanthenol drug substance batches [1][2]. Its metabolic stability and excretion profile (67.5% renal, 28.5% fecal) further supports exposure-based safety assessment [3].

Bioanalytical Method Development Using Impurity J as a Stable, Non-Metabolized Internal Standard

Unlike dexpanthenol, which undergoes rapid enzymatic conversion to pantothenic acid in biological matrices, Impurity J (as hopantenic acid) is not metabolized and is excreted unchanged [1]. This metabolic inertness, combined with its structural similarity to the target analyte and distinct mass (m/z 234.13 vs. 206.14 for dexpanthenol), makes Impurity J an ideal candidate for use as a stable isotope-labeled internal standard (SIL-IS) surrogate in LC-MS/MS bioanalytical methods for dexpanthenol quantification in plasma and tissue homogenates [2]. Its blood-brain barrier permeability also supports its use in CNS tissue distribution studies [3].

Neuroscience Tool Compound for GABA-B Receptor and Nootropic Mechanism Studies

Impurity J, as the (S)-enantiomer of the clinically used nootropic hopantenic acid, provides a stereochemically defined probe for investigating enantiomer-specific effects at GABA-B receptors and downstream neurotransmitter systems (dopaminergic, noradrenergic, serotonergic, cholinergic) [1]. Its unique dual pharmacophore — combining the coenzyme A precursor properties of pantothenic acid with the GABAergic activity of GABA — enables mechanistic studies that cannot be conducted with either parent compound alone [2]. The documented absence of addiction potential and hyperstimulation makes it suitable for chronic dosing paradigms in preclinical neuroscience research [3].

Quote Request

Request a Quote for Dexpanthenol impurity J

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.